1,5-Nonanediol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13686-96-9 |
|---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
nonane-1,5-diol |
InChI |
InChI=1S/C9H20O2/c1-2-3-6-9(11)7-4-5-8-10/h9-11H,2-8H2,1H3 |
InChI Key |
SJPUAGVKXXPKCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCCO)O |
Origin of Product |
United States |
Synthetic Methodologies for 1,5 Nonanediol and Its Precursors
Conventional Chemical Synthesis Routes to 1,5-Nonanediol
Conventional chemical synthesis of α,ω-diols often relies on the catalytic hydrogenation of corresponding dicarboxylic acids or their esters, which are typically derived from petrochemical feedstocks. For instance, a common industrial method for producing diols involves the hydrogen reduction of dicarboxylic acid mixtures that are by-products of other large-scale chemical processes, such as adipic acid production google.comgoogle.com.
While a specific, widely commercialized conventional route for this compound is not extensively documented, a chemically analogous pathway can be proposed based on established reactions. A plausible precursor for this compound is 5-oxononanoic acid synhet.comnih.gov. The synthesis would involve a two-step reduction: first, the hydrogenation of the ketone group at the C5 position to a hydroxyl group, followed by the reduction of the carboxylic acid group at the C1 position. This process would require selective catalysts to achieve high yields and avoid side reactions.
Another established strategy for diol synthesis is the hydrogenolysis of cyclic ethers or esters derived from bio-based materials, such as the conversion of furfural (B47365) to 1,5-pentanediol (B104693) researchgate.net. These methods often employ heterogeneous catalysts containing metals like copper, ruthenium, or platinum under high pressure and temperature google.comgoogle.comresearchgate.net. Such catalytic processes are fundamental in organic transformations but are often energy-intensive researchgate.net.
Bio-based Synthesis Pathways for this compound and Analogous Diols
In response to environmental concerns and the depletion of fossil fuels, significant research has focused on developing bio-based production routes for diols from renewable resources researchgate.netnih.govtaylorfrancis.com. These methods utilize biological systems, such as enzymes and microorganisms, to synthesize target molecules in a more sustainable manner.
Biocatalysis employs isolated enzymes or whole-cell systems to perform chemical transformations with high specificity and efficiency under mild conditions researchgate.net. This approach avoids the need for harsh reagents and functional group protection, aligning with the principles of green chemistry researchgate.net.
Enzymes, particularly lipases and oxidoreductases, are instrumental in synthesizing diols and their precursors. Lipases, such as the immobilized Candida antarctica Lipase B (CalB), are widely used for catalyzing polycondensation reactions between dicarboxylic acids and diols to form polyesters researchgate.netnih.gov. These enzymatic reactions can be performed solvent-free or in green solvents, offering a sustainable alternative to conventional polymerization researchgate.net. For instance, furan-based polyester (B1180765) diols have been successfully synthesized using CalB, demonstrating the potential for creating bio-based polymers researchgate.net.
Whole-cell biotransformations are also effective for producing diol precursors. The yeast Candida tropicalis can convert fatty acids like oleic and erucic acid into their corresponding α,ω-dicarboxylic acids through ω-oxidation nih.gov. These dicarboxylic acids are direct precursors that can subsequently be reduced to long-chain diols mdpi.comresearchgate.net. The development of protocols utilizing biocatalysts for the stereoselective synthesis of diols, such as 1,3-diols, is an area of significant interest due to the importance of chiral molecules in pharmaceuticals and other applications rsc.org.
Microbial fermentation has emerged as a powerful platform for producing a variety of chemicals from renewable feedstocks like glucose nih.govnih.gov. Through metabolic engineering, microorganisms such as Escherichia coli and Corynebacterium glutamicum can be engineered to produce diols that are not part of their natural metabolism nih.govresearchgate.net.
This strategy has been successfully commercialized for short-chain diols, including 1,3-propanediol (B51772) and 1,4-butanediol (B3395766) researchgate.netnih.gov. The general process involves designing and constructing novel biosynthetic pathways in a microbial host. Glucose is broken down through glycolysis and the TCA cycle into precursor intermediates, which are then channeled towards the desired diol product through the action of endogenous and heterologous enzymes nih.gov. Advances in synthetic biology and metabolic engineering are enabling the development of new biological routes for a wider range of diols, including medium-chain-length α,ω-diols researchgate.netresearchgate.net. While challenges such as intermediate toxicity and low conversion rates exist, microbial fermentation offers a promising path to sustainable diol production researchgate.netresearchgate.net.
| Methodology | Description | Precursors/Feedstocks | Key Advantages | Key Challenges |
|---|---|---|---|---|
| Conventional Chemical Synthesis | Catalytic hydrogenation/reduction of dicarboxylic acids, esters, or cyclic compounds. | Petrochemicals (e.g., glutaric acid, adipic acid by-products). | Established technology, high throughput. | Relies on fossil fuels, energy-intensive, often requires harsh conditions. |
| Biocatalytic/Enzymatic Synthesis | Use of isolated enzymes or whole cells to catalyze specific reactions. | Renewable fatty acids, bio-based monomers. | High selectivity (regio- and stereoselectivity), mild reaction conditions, reduced waste. researchgate.net | Enzyme stability and cost, lower volumetric productivity compared to fermentation. |
| Microbial Fermentation | Engineered microorganisms convert simple sugars into diols. | Renewable biomass (e.g., glucose, sucrose). researchgate.netnih.gov | Utilizes low-cost, renewable feedstocks; potential for carbon-neutral processes. | Pathway optimization, product toxicity to host cells, complex downstream processing. researchgate.netresearchgate.net |
Renewable lipid feedstocks, such as vegetable oils rich in fatty acids, are valuable starting materials for producing C9 chemical building blocks. Oleic acid, a monounsaturated 18-carbon fatty acid, can be cleaved at its double bond through ozonolysis to yield C9 compounds wikipedia.org. This reaction is a key step in producing azelaic acid (nonanedioic acid) on an industrial scale wikipedia.org.
The ozonolysis process involves the reaction of ozone with the double bond of oleic acid to form an unstable primary ozonide, which then rearranges and decomposes acs.org. The primary products of this cleavage are azelaic acid and nonanoic acid, along with 9-oxononanoic acid and nonanal acs.orgcopernicus.orgcopernicus.orgbham.ac.ukbirmingham.ac.uk.
| Product | Chemical Formula | Functional Groups | Reported Carbon Yield |
|---|---|---|---|
| Nonanal | C9H18O | Aldehyde | ~30% acs.org |
| Nonanoic Acid | C9H18O2 | Carboxylic Acid | ~7% acs.org |
| 9-Oxononanoic Acid | C9H16O3 | Aldehyde, Carboxylic Acid | ~14% acs.org |
| Azelaic Acid (Nonanedioic Acid) | C9H16O4 | Di-carboxylic Acid | ~6% acs.org |
These C9 products serve as versatile precursors for other chemicals. Specifically, azelaic acid can be catalytically reduced to produce 1,9-nonanediol (B147092) mdpi.comresearchgate.net. Similarly, the complete reduction of 9-oxononanoic acid, which contains both an aldehyde and a carboxylic acid group, would also yield 1,9-nonanediol. This pathway from a renewable lipid feedstock represents a viable green route to a long-chain α,ω-diol.
Implementation of Green Chemistry Principles in this compound Production Processes
Green chemistry is the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances yale.edu. The production of diols, including this compound, can be made more sustainable by integrating these principles into biorefinery concepts semanticscholar.orgyork.ac.uknih.gov.
Key green chemistry principles applicable to diol production include:
Use of Renewable Feedstocks : Bio-based synthesis pathways inherently adhere to this principle by utilizing biomass, such as sugars or plant oils, instead of depleting fossil resources nih.govyale.edu. The derivation of C9 precursors from oleic acid is a prime example mdpi.comresearchgate.net.
Catalysis : The use of catalytic reagents is superior to stoichiometric ones. Biocatalysts (enzymes) and heterogeneous catalysts are highly selective, reduce waste, and can often be recycled and reused researchgate.netyale.edu. They enable processes like hydrogenation and enzymatic polymerization to proceed efficiently researchgate.netnih.gov.
Design for Energy Efficiency : Biocatalytic and fermentation processes often operate at or near ambient temperature and pressure, significantly reducing the energy requirements compared to conventional chemical syntheses that demand high heat and pressure researchgate.netyale.edu.
Waste Prevention : It is better to prevent waste than to treat it afterward yale.edu. Bio-based routes, particularly those with high selectivity like enzymatic reactions, can minimize the formation of by-products, leading to cleaner processes and higher atom economy.
Safer Solvents and Auxiliaries : Green chemistry encourages making auxiliary substances like solvents unnecessary or innocuous yale.edu. The development of enzymatic polymerizations in solvent-free systems or in green solvents like bioethanol represents a significant step towards this goal york.ac.ukresearchgate.net.
By combining the use of renewable raw materials with clean and efficient conversion technologies like biocatalysis and fermentation, the chemical industry can develop sustainable supply chains for valuable platform chemicals like this compound york.ac.uknih.gov.
Chemical Reactivity and Polymerization Dynamics of 1,5 Nonanediol
1,5-Nonanediol as a Monomer in Step-Growth Polymerization
This compound, with its two primary hydroxyl groups, serves as a valuable bifunctional monomer in step-growth polymerization. This process involves the sequential reaction between functional groups of monomers to form dimers, trimers, and eventually long-chain polymers. The reactivity of the terminal hydroxyl groups of this compound allows it to be incorporated into various polymer backbones, most notably polyesters and polyurethanes.
Polyesterification is a condensation polymerization reaction between a dicarboxylic acid (or its derivative) and a diol, resulting in the formation of an ester linkage and the elimination of a small molecule, typically water. This compound can be employed as the diol component in such reactions to produce polyesters with specific properties influenced by the length of its nine-carbon chain.
The synthesis of polyesters from diols like this compound is often catalyzed to achieve high molecular weights in a reasonable timeframe. Common catalyst systems for polyesterification include:
Tin-based catalysts: Organotin compounds such as butyltin hydroxide (B78521) oxide are effective catalysts for polyesterification. In studies involving the polyesterification of 1,6-hexanediol (B165255) and adipic acid, n-BuSnOOH has demonstrated significant catalytic activity under neat conditions at elevated temperatures (e.g., 170°C). researchgate.net
Titanium-based catalysts: Titanium alkoxides like titanium(IV) isopropoxide (Ti(OⁱPr)₄) and titanium(triethanolaminato)acetate are also used, although their activity can be sensitive to the reaction conditions, particularly the presence of water. researchgate.net
Solid acid catalysts: Heterogeneous catalysts, such as zirconia-supported metal oxides, offer advantages in terms of catalyst separation and potential for reuse. For the synthesis of polyesters from various polyhydric alcohols (including 1,5-pentanediol (B104693) and 1,9-nonanediol) and polyvalent carboxylic acids, solid acid catalysts have been employed to accelerate the esterification reaction. researchgate.net
Enzyme catalysis: Lipases, such as Novozym 435, have been utilized for the synthesis of polyesters in solvent-free systems, offering a milder and more environmentally friendly alternative to metal-based catalysts. organic-chemistry.org
The choice of catalyst and reaction conditions (temperature, pressure, and monomer ratio) significantly influences the rate of polymerization, the final molecular weight of the polyester (B1180765), and the potential for side reactions. For instance, in the synthesis of renewable polyesters from biomass-derived diols and dicarboxylic acids, tin(II) chloride (SnCl₂) has been used as a catalyst. mdpi.com The reaction is typically carried out in stages, with an initial esterification step at a lower temperature followed by a polycondensation step at a higher temperature under vacuum to facilitate the removal of water and drive the reaction toward high molecular weight polymer formation. mdpi.com
Table 1: Catalyst Systems for Polyesterification of Diols
| Catalyst Type | Specific Example(s) | Typical Reaction Conditions | Reference(s) |
|---|---|---|---|
| Tin-based | n-Butyltin hydroxide oxide (n-BuSnOOH) | Neat, 170°C | researchgate.net |
| Titanium-based | Titanium(IV) isopropoxide (Ti(OⁱPr)₄) | Azeotropic conditions, 140°C | researchgate.net |
| Solid Acid | Zirconia-supported metal oxides | Esterification in the presence of the solid catalyst | researchgate.net |
| Enzymatic | Novozym 435 | Solvent-free, e.g., 85°C for extended periods | organic-chemistry.org |
Polyurethanes are a versatile class of polymers formed by the polyaddition reaction between a diisocyanate and a polyol. This compound can be incorporated into polyurethane structures in two primary roles: as a polyol to form the soft segment or as a chain extender to create the hard segment.
When used as a polyol , this compound reacts with a diisocyanate to form a prepolymer. This prepolymer can then be further reacted with a chain extender to produce the final polyurethane. The long, flexible nine-carbon chain of this compound would contribute to the flexibility and elastomeric properties of the resulting polymer's soft segment.
More commonly, short-chain diols like this compound are used as chain extenders . In this role, they react with isocyanate-terminated prepolymers (formed from a higher molecular weight polyol and a diisocyanate) to build up the hard segments of the polyurethane. mdpi.com These hard segments, through hydrogen bonding and physical crosslinking, impart strength, hardness, and thermal stability to the material. researchgate.nettri-iso.com
The synthesis of polyurethanes can be carried out through one-shot or prepolymer methods. In the one-shot process, the diisocyanate, polyol, and chain extender are all mixed together and react simultaneously. researchgate.net In the prepolymer process, the polyol is first reacted with an excess of diisocyanate to form an isocyanate-terminated prepolymer, which is then chain-extended in a second step. researchgate.net
The structure of the chain extender has a significant impact on the final properties of the polyurethane. The use of a linear aliphatic diol like this compound as a chain extender would influence the morphology, hydrogen bonding density, and thermal properties of the resulting polyurethane. ufrgs.br Research on moisture-curable urethane (B1682113) prepolymers has shown that using pentanediol (B8720305) as a chain extender can lead to an optimal combination of high adhesive strength and low viscosity. mdpi.com Specifically, a formulation using a pentanediol chain extender achieved a lap shear strength of over 12 MPa. mdpi.com
Table 2: Role of Diols in Polyurethane Synthesis and Resulting Properties
| Role of Diol | Effect on Polyurethane Structure | Impact on Properties | Reference(s) |
|---|---|---|---|
| Polyol (Soft Segment) | Forms flexible, amorphous regions | Contributes to elasticity and low-temperature performance | rsc.org |
Addition Polymerization Pathways Involving this compound Derivatives
While this compound itself is primarily used in step-growth polymerization, its derivatives can be synthesized to participate in addition polymerization reactions. This typically involves functionalizing the terminal hydroxyl groups with polymerizable moieties such as acrylates.
This compound can be converted into this compound diacrylate (NDDA) through esterification with acrylic acid or its derivatives. This difunctional acrylate (B77674) monomer can then undergo rapid polymerization upon exposure to ultraviolet (UV) light in the presence of a photoinitiator. pcimag.com This process, known as UV curing, is widely used for coatings, inks, and adhesives due to its speed and low energy consumption. pcimag.comtue.nlresearchgate.net
The synthesis of diacrylates from diols is typically achieved via acid-catalyzed esterification. For example, 1,9-nonanediol (B147092) diacrylate is synthesized by reacting 1,9-nonanediol with acrylic acid or acryloyl chloride in the presence of an acid catalyst. ufrgs.br Similarly, 1,5-pentanediol diacrylate (PDDA) is produced from 1,5-pentanediol. pcimag.com
In UV-cured formulations, diacrylate monomers like NDDA act as crosslinkers, forming a three-dimensional polymer network. The properties of the cured material are influenced by the structure of the diacrylate. The nine-carbon aliphatic chain of this compound would be expected to impart flexibility to the cured network.
Studies comparing 1,5-pentanediol diacrylate (PDDA) with the commonly used 1,6-hexanediol diacrylate (HDDA) in UV-curable formulations have shown that PDDA can be a suitable replacement with minimal impact on properties. pcimag.com In simplified wood coating formulations, the viscosity, Shore D hardness, and cure speed were virtually identical for coatings containing either PDDA or HDDA. pcimag.com
Table 3: Comparison of Properties for UV-Cured Wood Coatings with PDDA and HDDA
| Formulation Component | Viscosity (cPs) | Shore Hardness (ASTM D2240-15) | Tack-Free Belt Speed (fpm) | Acrylate Conversion (%) (FTIR) |
|---|---|---|---|---|
| HDDA | 120 | 81.5 D | 75 | 98.5 |
| PDDA | 120 | 81.5 D | 75 | 96.0 |
Data adapted from a presentation on 1,5-Pentanediol Diacrylate. pcimag.com
Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique for cyclic olefins, driven by the release of ring strain. To incorporate this compound into polymers via ROMP, it must first be functionalized to create a monomer containing a strained ring system, such as norbornene.
A general method for this involves the synthesis of dinorbornenyl-diol-derived monomers. This is achieved by reacting a norbornene derivative, such as 5-norbornene-2-carboxylic acid, with a diol. This approach has been successfully applied to a series of α,ω-diols, including 1,9-nonanediol. rsc.org The resulting difunctional monomer can then be polymerized using a Grubbs' catalyst to form a cross-linked thermoset material. rsc.org The polymerization is typically rapid, often completing within minutes at elevated temperatures. rsc.org
The length of the diol chain between the two norbornene units influences the properties of the resulting thermoset. A longer chain, such as that from this compound, would be expected to increase the flexibility of the cross-linked polymer network. These diol-based thermosets exhibit good thermal and mechanical properties and are suitable for the rapid fabrication of composites. rsc.org
Table 4: Diol-Based Monomers for ROMP
| Diol | Resulting Monomer Structure | Polymerization Catalyst | Resulting Polymer |
|---|---|---|---|
| 1,9-Nonanediol | Dinorbornenyl-nonanediol ester | Grubbs' second-generation catalyst | Cross-linked thermoset |
Based on the methodology for a series of diol homolog-based thermosets. rsc.org
Catalytic Conversions and Functionalization Reactions of this compound
The hydroxyl groups of this compound are key sites for various catalytic conversions and functionalization reactions, allowing for its transformation into a range of other valuable chemical compounds.
One important catalytic conversion is oxidation . The selective oxidation of 1,5-diols can lead to the formation of δ-lactones. For instance, a reagent system comprising catalytic 2,2,6,6-tetramethylpiperidinooxy (TEMPO) and an excess of bis-acetoxyiodobenzene (BAIB) has been shown to efficiently convert highly functionalized 1,5-diols into their corresponding δ-lactones. researchgate.net This type of transformation is valuable in the synthesis of natural products.
Another significant reaction is catalytic dehydration . The dehydration of 1,5-pentanediol over cerium oxide (CeO₂) and modified CeO₂ catalysts has been investigated. uky.edu Depending on the catalyst and reaction conditions, a mixture of products can be obtained, including 4-penten-1-ol, 1-pentanol, and cyclic compounds. uky.edu The dehydration of diols over acidic catalysts is a common route to produce unsaturated alcohols or cyclic ethers. researchgate.net
Functional group transformations can also be applied to this compound. The hydroxyl groups can be converted into other functional groups through various organic reactions, many of which can be facilitated by catalysts. organic-chemistry.orgsolubilityofthings.com These transformations can include conversion to halides, amines, or other ester groups, opening up a wide range of synthetic possibilities. For example, site-selective functionalization of diols can be achieved using catalysts that can differentiate between multiple similar functional groups within a molecule. researchgate.net
Table 5: Examples of Catalytic Conversions of Diols
| Reaction Type | Diol | Catalyst System | Product(s) | Reference(s) |
|---|---|---|---|---|
| Oxidation | 1,5-Diols | TEMPO/BAIB | δ-Lactones | researchgate.net |
Advanced Material Science Applications of 1,5 Nonanediol Derived Polymers
Development of Biodegradable and Environmentally Sustainable Polymer Systems
The growing demand for environmentally friendly materials has driven research into biodegradable polymers. 1,5-Nonanediol serves as a key monomer in the development of sustainable polymer systems, particularly polyesters and polyurethanes, which are designed to degrade into harmless substances, minimizing environmental impact. embibe.com
Aliphatic polyesters are a prominent class of biodegradable polymers due to the susceptibility of their ester linkages to enzyme-catalyzed hydrolysis. embibe.comspecificpolymers.com The synthesis of polyesters from this compound typically involves a polycondensation reaction with various dicarboxylic acids. mdpi.comresearchgate.net This process allows for the creation of polymers with a wide range of properties tailored for specific applications.
The molecular structure of the diol, including its chain length and the odd number of carbon atoms in this compound, significantly influences the resulting polyester's thermal and mechanical properties, as well as its biodegradability. nih.gov For instance, polyesters synthesized from odd-numbered diols like 1,5-pentanediol (B104693) and 1,9-nonanediol (B147092) have demonstrated unique crystalline structures and degradation behaviors. mrs-j.org Research on copolyesters derived from 1,9-nonanediol and mixtures of pimelic and azelaic acids has shown that the incorporation of azelaic acid units preferentially occurs in the crystalline phase of the polymer. acs.org
The enzymatic degradation of these polyesters is a key feature of their environmental sustainability. Studies on polyesters based on 2,5-furandicarboxylic acid (FDCA) have shown that enzymes like Thc_Cut1 preferentially hydrolyze polyesters containing 1,5-pentanediol and 1,9-nonanediol. researchgate.net The biodegradability of these materials has been studied in various environments, including soil, sewage, and seawater, where microorganisms secrete enzymes that break down the polymer chains. mrs-j.org
| Diol Monomer | Dicarboxylic Acid Monomer | Polymer Name | Key Properties | Reference |
|---|---|---|---|---|
| 1,9-Nonanediol | Dodecanedioic Acid | Poly(nonamethylene dodecanedioate) | Good yield via emulsion polycondensation; Mw ~10,100 g/mol. | researchgate.net |
| 1,5-Pentanediol | Aliphatic Diacids (C4-C12) | Poly(pentamethylene dicarboxylate)s | Varying thermomechanical properties depending on diacid length. | researchgate.net |
| 1,9-Nonanediol | Azelaic Acid | Poly(nonamethylene azelate) | Targeted molecular weights (1000-5000 g/mol) suitable for poly(ester urethane) synthesis. | google.com |
| 1,4-Butanediol (B3395766) | Adipic Acid / Sebacic Acid | Poly(butylene adipate) / Poly(butylene sebacate) | Successfully synthesized via lipase-catalyzed polycondensation. | mdpi.com |
Polyurethanes (PUs) are highly versatile polymers whose properties can be extensively tailored by selecting different polyols, isocyanates, and chain extenders. expresspolymlett.commdpi.com this compound can be incorporated into polyurethane structures in two primary ways: as a monomer in the synthesis of polyester (B1180765) polyols (which form the soft segments) or directly as a chain extender (which forms the hard segments). researchgate.nettue.nl
When used as a chain extender, the short-chain diol reacts with diisocyanates to create hard segments within the polymer matrix. mdpi.com These hard segments can segregate into ordered domains through hydrogen bonding, acting as physical crosslinks that reinforce the soft segment matrix and enhance the mechanical properties of the polyurethane. mdpi.com The use of linear chain extenders like pentanediol (B8720305) has been shown to promote this phase separation, which can significantly increase the cohesive strength of the material. mdpi.com The structure of the chain extender plays a critical role in determining the final properties of the polyurethane elastomer. researchgate.net
| Chain Extender | Polyol Type | Effect on Properties | Reference |
|---|---|---|---|
| Pentanediol | Polyether Polyol | Promotes phase separation; increases adhesive strength while maintaining low viscosity in moisture-curable PUs. | mdpi.com |
| Butanediol (BDO) | Polyether / Polyester Polyol | Widely used; forms hard domains that act as physical crosslinks, enhancing elastomeric properties. | researchgate.net |
| 2-Ethyl-1,3-hexanediol (EHD) | Hydroxyl-terminated polybutadiene (HTPB) | Excellent compatibility and enhancement of physical properties in HTPB-based PUs. | researchgate.net |
| 1,4-Butanediol (BD) | Polyester / Polyether Polyol | Changes in the polyol/total diol ratio allow for adjustment of hardness, strength, and elongation. | expresspolymlett.com |
Functional Polymers in High-Performance Coatings, Adhesives, and Sealants
Polymers derived from this compound are utilized in the formulation of high-performance coatings, adhesives, and sealants due to the desirable properties imparted by the diol's structure. The long, flexible nine-carbon chain can enhance elasticity and impact resistance, while the terminal hydroxyl groups provide reactive sites for creating strong, cross-linked networks.
In coatings, polyester polyols synthesized from this compound can be reacted with isocyanates to form polyurethane coatings with excellent durability, chemical resistance, and flexibility. Research has shown that bio-based 1,5-pentanediol can successfully replace petroleum-derived 1,6-hexanediol (B165255) in polyester polyol compositions for coatings and hot-melt adhesives, offering a more sustainable alternative without compromising performance. researchgate.net
Similarly, in the field of adhesives, moisture-curable polyurethane prepolymers are widely used for their strong bonding capabilities and ease of application. mdpi.com The incorporation of linear diols like pentanediol as chain extenders has been investigated to enhance the cohesive strength of these adhesives. mdpi.com By carefully selecting the type and amount of chain extender, properties such as viscosity, curing speed, and final adhesive strength can be precisely controlled. mdpi.com The resulting polyurethanes exhibit toughness and good resistance to water and chemicals, making them suitable for demanding sealant and adhesive applications. mdpi.com
Contributions to Specialty Chemicals and Advanced Polymer Building Blocks
Beyond its direct use in polymerization, this compound serves as a fundamental building block for the synthesis of a variety of specialty chemicals and advanced polymers. nbinno.comfrontierspecialtychemicals.com The ability to create polymers with precise molecular architectures and functionalities is crucial for developing materials with high-performance characteristics. mdpi.com
As a difunctional monomer, this compound enables the step-growth polymerization of linear polyesters and polyurethanes. google.comtue.nl Its odd-numbered carbon chain is a distinguishing feature compared to more common even-numbered diols (e.g., 1,4-butanediol, 1,6-hexanediol), which can lead to different packing in the crystalline phase and thus unique thermal and mechanical properties in the final polymer. This makes it a specialty building block for creating polymers with tailored characteristics.
Furthermore, this compound is a valuable chemical intermediate for producing other high-value molecules. Through reactions like esterification or etherification, it can be converted into specialty plasticizers, lubricants, or surfactants. nbinno.com For example, reacting this compound with acrylic acid would produce this compound diacrylate, a monomer that can be used in radiation-curable coatings and inks. This versatility underscores the importance of this compound as a platform chemical for accessing a wide range of advanced materials.
Structure Property Relationships in 1,5 Nonanediol Based Polymeric Systems
Influence of 1,5-Nonanediol Chain Length and Architecture on Polymer Morphology and Thermal Transitions
The length and structure of the diol monomer are fundamental determinants of polymer chain packing, mobility, and, consequently, the material's thermal behavior. The nine-carbon chain of this compound imparts significant flexibility to the polymer backbone, which directly affects its glass transition temperature (Tg) and degree of crystallinity.
The glass transition temperature (Tg) is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state in the amorphous regions of a polymer. fiveable.me The incorporation of long, flexible aliphatic chains, such as the C9 chain of this compound, increases the free volume and segmental mobility of the polymer chains. This enhanced mobility means that less thermal energy is required to induce the transition from the glassy to the rubbery state, resulting in a lower Tg.
Research on a series of bio-based polyesters derived from 2,5-furandicarboxylic acid (FDCA) has shown a clear trend where the Tg decreases as the chain length of the diol component increases. plu.mxresearchgate.net While these studies did not specifically use this compound, they included diols of varying lengths, and the principle directly applies. For instance, in one study, the crystallinity of most FDCA-based polyesters was found to be below 1%, indicating that longer, flexible diols can disrupt chain packing and hinder the formation of ordered crystalline structures. researchgate.net The odd number of carbon atoms in this compound can further frustrate crystallization compared to diols with an even number of carbons, which tend to pack more efficiently. An increased degree of crystallinity generally corresponds to a higher glass transition temperature because the crystalline regions restrict the mobility of the amorphous polymer chains. researchgate.net
Table 1: Effect of Diol Chain Length on the Glass Transition Temperature (Tg) of FDCA-Based Polyesters
| Diol Component | Number of Carbon Atoms | Reported Tg (°C) | Reference |
|---|---|---|---|
| 1,2-Ethanediol | 2 | 84 | researchgate.net |
| 1,4-Butanediol (B3395766) | 4 | 44 | researchgate.net |
| 1,8-Octanediol | 8 | 11 | researchgate.net |
| This compound (Expected) | 9 | <11 | Inferred based on trend |
In segmented copolymers, such as polyurethanes or copolyesters, microphase separation occurs when chemically dissimilar blocks (e.g., a rigid "hard" segment and a flexible "soft" segment) become thermodynamically incompatible and self-assemble into distinct, ordered domains. researchgate.net This nanoscale morphology is crucial for determining the material's properties.
Correlation Between this compound Integration and Mechanical Properties of Polymers (e.g., Flexibility, Strength, Elongation)
The mechanical properties of a polymer, including its stiffness (Young's modulus), strength (tensile strength), and ductility (elongation at break), are intrinsically linked to its molecular structure. mdpi.com Introducing this compound into a polymer backbone is a strategic approach to modify these properties. The flexible nine-carbon aliphatic chain acts as an internal plasticizer, increasing the free volume and allowing polymer chains to move past one another more easily under stress.
This increased segmental mobility generally leads to:
Increased Flexibility: The polymer becomes less rigid, as indicated by a lower Young's modulus.
Increased Elongation: The material can be stretched to a greater extent before fracturing, resulting in a higher elongation at break.
Decreased Tensile Strength: The force required to break the material is typically reduced because the intermolecular forces are weakened by the increased distance and mobility between chains.
This trade-off is common in polymer design. For example, in the development of a rigid polyester (B1180765), incorporating a comonomer like this compound would systematically shift the material's properties from being strong and brittle to being more flexible and tough. The extent of this modification depends on the concentration of this compound in the copolymer. As temperature decreases, the tensile strength and Young's modulus of polymers generally increase, while elongation is reduced. mdpi.com
Table 2: Conceptual Correlation of this compound Content and Polymer Mechanical Properties
| This compound Content | Flexibility (1/Modulus) | Tensile Strength | Elongation at Break |
|---|---|---|---|
| Low | Low | High | Low |
| Medium | Medium | Medium | Medium |
| High | High | Low | High |
Modulating Enzymatic Hydrolysis Rates through Diol Selection in Polyesters
The biodegradability of polyesters is of significant interest for environmental and biomedical applications. Enzymatic hydrolysis is a primary mechanism of polyester degradation, where enzymes like lipases or cutinases catalyze the cleavage of ester bonds. nih.gov The choice of diol monomer plays a pivotal role in determining the rate of this process.
Table 3: Enzymatic Hydrolysis of FDCA-Polyesters with Different Diols by Thc_Cut1
| Diol Component | Released FDCA (%) | Reference |
|---|---|---|
| 1,5-Pentanediol (B104693) | 57.7 ± 7.5 | plu.mx |
| 1,9-Nonanediol (B147092) | 52.8 ± 4.0 | plu.mx |
Hydrophilic-Hydrophobic Balance and Surface Properties in Nonanediol-Functionalized Materials
The surface properties of a material, particularly its wettability and interaction with biological entities, are governed by its surface chemistry. This compound is an amphiphilic molecule, possessing two hydrophilic hydroxyl (-OH) end-groups and a long, hydrophobic nine-carbon aliphatic backbone. When incorporated into a polymer or used to functionalize a surface, it can significantly alter the hydrophilic-hydrophobic balance.
The final surface property depends on the orientation of the nonanediol moieties at the material's interface. If the long hydrocarbon chains are predominantly exposed at the surface, the material will exhibit hydrophobic characteristics, characterized by a high water contact angle. mdpi.com Such surfaces tend to resist wetting and can reduce protein adsorption and cell adhesion. Conversely, if the polymer structure allows for the hydrophilic hydroxyl groups (or polar groups derived from them, like esters or urethanes) to be present at the surface, the material will be more hydrophilic, showing a lower water contact angle. This balance is critical in biomedical applications, where controlling protein fouling and cell interactions is essential for device performance. mdpi.com The ability to tune this hydrophilic-lipophilic balance (HLB) by selecting monomers like this compound is a key tool for designing functional materials. nof.co.jp
Optimization of Polymerization Protocols and Catalyst Systems for Tailored Material Properties
The synthesis of polymers containing this compound requires optimized polymerization protocols to achieve desired material properties. The choice of catalyst and reaction conditions directly controls the polymer's molecular weight, molecular weight distribution (polydispersity), and microstructure, which in turn dictate the thermal and mechanical properties discussed previously.
For producing polyesters, common methods include:
Polycondensation: This involves the reaction of a diol (like this compound) with a diacid or diacyl chloride. Interfacial polymerization, a type of polycondensation, can be used to produce high molecular weight polymers at room temperature using a phase transfer catalyst. researchgate.net
Ring-Opening Polymerization (ROP): This method involves the polymerization of cyclic ester monomers (lactones). While a lactone derived from this compound is not common, ROP is a powerful technique for producing well-defined polyesters. The choice of catalyst is critical. Organocatalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), are increasingly used as they offer a controlled polymerization process and avoid metal contamination. researchgate.net
Enzymatic Catalysis: Lipases can be used to catalyze polycondensation reactions under mild conditions, offering a green chemistry approach to polyester synthesis. nih.govnih.gov
The selection of the catalyst system is a key optimization parameter. For instance, in ring-opening metathesis polymerization (ROMP), different Grubbs-type ruthenium catalysts can lead to significant differences in the final mechanical and material properties of the polymer. nsf.gov Similarly, in coordination polymerization, the choice of cocatalyst can dramatically affect catalytic activity and the resulting polymer's molecular weight and stereochemistry. scielo.org.mx By carefully selecting the polymerization method, catalyst, temperature, and monomer ratios, it is possible to tailor the properties of this compound-based polymers for specific applications.
Advanced Spectroscopic and Analytical Characterization of 1,5 Nonanediol and Its Polymeric Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural determination of 1,5-Nonanediol and its polymers. It provides detailed information about the chemical environment of individual atoms, enabling confirmation of the molecular backbone, identification of end-groups, and assessment of sample purity.
One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR are fundamental for the initial structural verification of this compound. The ¹H NMR spectrum provides information on the types of protons and their neighboring environments, while the ¹³C NMR spectrum identifies the distinct carbon atoms within the molecule.
For this compound, a symmetric diol, the spectra are relatively simple. The protons on the carbons bearing the hydroxyl groups (C1 and C5) are expected to appear at a distinct chemical shift, as are the protons on the adjacent methylene (B1212753) groups. The remaining methylene groups in the aliphatic chain will produce signals in the typical alkane region. Similarly, the ¹³C spectrum will show unique signals for the hydroxyl-bearing carbons and the different carbons along the alkyl chain. The integration of ¹H NMR signals is particularly useful for assessing the purity of the monomer by comparing the signal areas of the compound to those of known impurities.
In polymeric derivatives, such as polyesters formed from this compound, NMR is used to confirm the successful incorporation of the diol into the polymer backbone. For instance, in a polyester (B1180765), the signal for the methylene protons adjacent to the newly formed ester linkage (-CH₂-O-C=O) will shift downfield compared to the methylene protons next to the hydroxyl group (-CH₂-OH) in the monomer. beilstein-journals.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Note: Predicted values are based on NMR prediction tools and data from similar aliphatic diols. Actual values may vary depending on the solvent and experimental conditions. nmrdb.orgacdlabs.comprospre.canmrdb.orgcaspre.cauniv-tlse3.frorganicchemistrydata.orgnmrdb.orgdrugbank.com
For complex structures like copolymers or branched polymers derived from this compound, 1D NMR spectra can become crowded with overlapping signals. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities. The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly powerful. numberanalytics.com
HSQC correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. pressbooks.pub The resulting 2D spectrum displays proton chemical shifts on one axis and carbon chemical shifts on the other, with cross-peaks appearing at the coordinates corresponding to a specific C-H bond. This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. In polymer analysis, HSQC is invaluable for confirming the structure of repeating units, identifying branching points, and elucidating the chemical interactions between different components in a composite material. pressbooks.pubresearchgate.net
Quantitative ³¹P NMR spectroscopy is a highly accurate and reproducible method for determining the content of hydroxyl (-OH) groups. mdpi.com This technique is particularly useful for quantifying the hydroxyl end-groups in polymers or assessing the purity of the this compound monomer. The method involves a derivatization step where the hydroxyl groups are reacted with a phosphorus-containing reagent, known as a phosphitylating agent. nrel.gov
A commonly used reagent is 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP). This reagent reacts specifically with labile protons in hydroxyl groups to form a phosphite (B83602) ester derivative. The resulting phosphorus-tagged molecules are then analyzed by ³¹P NMR. Since the ³¹P nucleus has 100% natural abundance and a wide chemical shift range, the signals for the derivatized hydroxyl groups are sharp, well-resolved, and distinct for different types of hydroxyls (e.g., primary, secondary, phenolic). nrel.govmagritek.com By integrating these signals against a known amount of an internal standard, a precise quantification of the hydroxyl group concentration can be achieved. nrel.gov
Chromatographic Methods for Separation, Identification, and Quantification
Chromatographic techniques are essential for separating the components of a mixture, allowing for the identification and quantification of this compound and the characterization of its polymeric derivatives.
Gas Chromatography (GC) is a standard technique for assessing the purity of volatile and thermally stable compounds. Due to their relatively high boiling points, long-chain diols like this compound often require derivatization to increase their volatility for GC analysis. nih.gov A common derivatization method is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. nih.gov The derivatized sample is then analyzed, typically using a non-polar capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. nih.govnih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for separating non-volatile or thermally sensitive compounds. mdpi.com For the analysis of diols, reversed-phase HPLC is frequently employed, using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). hawachhplccolumn.comresearchgate.net Detection can be achieved using a Refractive Index Detector (RID) or, if the analyte is derivatized with a UV-active group, a UV detector. HPLC is effective for both the quantification of this compound and for monitoring its consumption during a polymerization reaction.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the molecular weight and molecular weight distribution of polymers. kinampark.com GPC separates polymer molecules based on their effective size in solution. The sample is dissolved in a suitable solvent and passed through a column packed with porous gel beads. Larger polymer coils cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and have a longer path, eluting later. kinampark.com
The output from the GPC provides several key parameters for a polymer sample:
Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mₙ): An average that gives more weight to heavier molecules.
Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). The PDI is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample (all molecules have the same length), while higher values indicate a broader distribution of chain lengths. researchgate.netchromatographyonline.com
This information is critical as the molecular weight distribution significantly influences the mechanical, thermal, and rheological properties of the final polymeric material. acs.orgnih.gov
Table 2: Example GPC Data for a Polyester Synthesized from this compound
Table of Compounds
Thermal Analysis Techniques
Thermal analysis techniques are fundamental in determining the thermal stability and transition behaviors of polymeric materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and commonly employed methods in this regard.
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Crystallinity
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is widely used to study the thermal transitions of polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The enthalpy changes (ΔH) associated with these transitions provide information about the degree of crystallinity of the polymer.
For aliphatic polyesters, which are a common class of polymers derived from diols like this compound, the length of the methylene chain in the diol and diacid monomers significantly influences the thermal properties. Generally, as the number of methylene units in the diol increases, the melting temperature and glass transition temperature of the resulting polyester are affected.
While specific DSC data for polyesters based on this compound is not extensively documented in publicly available literature, trends can be inferred from studies on analogous long-chain aliphatic polyesters. For instance, polyesters synthesized from longer-chain diols tend to exhibit polyethylene-like crystalline structures, which influences their melting behavior. The Tg of these materials is typically below room temperature, indicative of their flexible nature. The degree of crystallinity, calculated from the melting enthalpy, is a critical parameter that affects the mechanical properties and degradation rate of the polymer.
A hypothetical DSC thermogram of a semi-crystalline polyester derived from this compound would be expected to show a step-change in the baseline corresponding to the Tg, followed by an endothermic peak representing the melting of the crystalline domains. The position and size of these features would be dependent on the specific diacid used in the polymerization and the thermal history of the sample.
Table 1: Expected Thermal Transitions for a Hypothetical Poly(this compound succinate)
| Thermal Transition | Expected Temperature Range (°C) | Description |
| Glass Transition (Tg) | -60 to -40 | Transition from a rigid, glassy state to a more flexible, rubbery state. |
| Melting Temperature (Tm) | 50 to 80 | Transition from an ordered crystalline solid to a disordered melt. |
Note: This data is illustrative and based on trends observed in similar aliphatic polyesters. Actual values may vary.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is primarily used to determine the thermal stability of materials and to study their decomposition kinetics.
For polyesters derived from this compound, TGA can provide crucial information about their degradation profile. The onset of decomposition temperature is a key indicator of the material's thermal stability. Aliphatic polyesters typically undergo thermal degradation through a random scission of the ester linkages. The stability of these polymers is influenced by factors such as molecular weight, crystallinity, and the presence of any catalyst residues from polymerization.
In a typical TGA experiment, a sample of the this compound-based polymer would be heated at a constant rate in an inert atmosphere (e.g., nitrogen). The resulting TGA curve would show the percentage of weight loss versus temperature. The derivative of this curve, the DTG (Derivative Thermogravimetry) curve, shows the rate of weight loss and can help to identify the temperatures at which the major decomposition events occur. Aliphatic polyesters generally exhibit a single-stage decomposition process. The temperature at which 5% or 10% weight loss occurs is often used as a comparative measure of thermal stability. Studies on similar long-chain aliphatic polyesters suggest that they are generally stable up to temperatures significantly above their melting points, which is important for melt processing.
Table 2: Expected Thermal Stability Data for a Hypothetical Aliphatic Polyester Based on this compound
| Parameter | Expected Value (°C) | Description |
| Onset Decomposition Temperature (Tonset) | > 250 | The temperature at which significant thermal degradation begins. |
| Temperature at Maximum Decomposition Rate (Tmax) | > 300 | The temperature at which the rate of weight loss is highest. |
Note: This data is illustrative and based on trends observed in similar aliphatic polyesters. Actual values may vary.
X-ray Diffraction (XRD) for Crystalline Structure and Polymer Phase Analysis
X-ray diffraction (XRD) is a powerful non-destructive technique for characterizing the crystalline structure of materials. By analyzing the angles and intensities of X-rays diffracted by the crystalline lattice of a polymer, detailed information about its atomic and molecular arrangement can be obtained.
Wide-Angle X-ray Diffraction (WAXD)
Wide-Angle X-ray Diffraction (WAXD) is used to investigate the short-range order in materials, providing information on the atomic-scale structure, such as the unit cell dimensions and the degree of crystallinity. For semi-crystalline polymers, including those derived from this compound, WAXD patterns typically consist of sharp diffraction peaks superimposed on a broad amorphous halo.
The crystalline structure of long-chain aliphatic polyesters is often similar to that of polyethylene, with the polymer chains adopting a planar all-trans conformation packed in an orthorhombic or monoclinic unit cell. The WAXD pattern of a polyester based on this compound would be expected to show characteristic diffraction peaks corresponding to the packing of the polymer chains in the crystalline lamellae. The positions of these peaks (in terms of the scattering angle, 2θ) can be used to calculate the interplanar spacings (d-spacings) via Bragg's Law. The degree of crystallinity can also be estimated from WAXD data by separating the contributions of the crystalline peaks and the amorphous halo.
For example, studies on polyesters derived from long-chain diols have shown diffraction patterns with strong reflections that are indicative of a polyethylene-like packing. The presence of the ester groups can introduce some modifications to the unit cell parameters compared to pure polyethylene.
Small-Angle X-ray Scattering (SAXS)
Small-Angle X-ray Scattering (SAXS) is a complementary technique to WAXD that probes larger-scale structures, typically in the range of 1 to 100 nanometers. SAXS is particularly useful for studying the morphology of semi-crystalline polymers and the phase behavior of block copolymers.
In the context of semi-crystalline polymers derived from this compound, SAXS can be used to determine the long period, which is the average distance between the centers of adjacent crystalline lamellae. This information, combined with the degree of crystallinity from WAXD or DSC, allows for the calculation of the average thickness of the crystalline and amorphous layers.
For block copolymers containing a segment derived from this compound, SAXS is an indispensable tool for characterizing their self-assembled nanostructures in the melt or in solution. Block copolymers can microphase separate into various ordered morphologies, such as spheres, cylinders, gyroids, and lamellae, depending on the block composition and molecular weight. SAXS patterns of these ordered structures exhibit distinct scattering peaks whose positions are related to the symmetry and size of the nanodomain. For example, a lamellar morphology would show a series of peaks at scattering vectors (q) in the ratio 1:2:3..., while a hexagonally packed cylindrical morphology would have peaks at q values in the ratio 1:√3:√4:√7... Analysis of the SAXS data can provide quantitative information about the domain spacing and the interfacial thickness between the blocks.
Vibrational Spectroscopy (FTIR, Raman) for Molecular Interactions and Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the chemical structure and molecular environment of polymers. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their characteristic vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy is highly sensitive to the presence of specific functional groups. For polyesters derived from this compound, the FTIR spectrum would be dominated by characteristic absorption bands of the ester group and the aliphatic hydrocarbon chains. Key vibrational modes include:
C=O stretching: A strong absorption band typically appears in the region of 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.
C-O stretching: Strong bands associated with the C-O single bonds of the ester group are usually observed in the 1100-1300 cm⁻¹ region.
C-H stretching: Absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the methylene (-CH₂-) groups in the this compound and diacid segments are found in the 2850-2960 cm⁻¹ range.
C-H bending: Vibrations associated with the bending of C-H bonds in methylene groups appear around 1465 cm⁻¹.
FTIR can also be used to study hydrogen bonding interactions, for example, in polyurethanes synthesized using this compound, by observing shifts in the N-H and C=O stretching bands.
Raman Spectroscopy is a complementary technique to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For a this compound based polyester, Raman spectroscopy would provide strong signals for:
C-C stretching: The carbon backbone of the aliphatic chains gives rise to characteristic Raman peaks.
CH₂ twisting and rocking modes: These vibrations in the long methylene chains are often clearly visible in the Raman spectrum.
In the case of polyurethanes derived from this compound, Raman spectroscopy can be used to analyze the urethane (B1682113) linkage and the symmetry of the diisocyanate-derived hard segments. For instance, the absence of the isocyanate (-N=C=O) peak around 2270 cm⁻¹ can confirm the completion of the polymerization reaction.
By combining these advanced analytical techniques, a comprehensive understanding of the structure and properties of this compound and its polymeric derivatives can be achieved, facilitating the design and development of new materials with tailored performance characteristics.
Mass Spectrometry Techniques (e.g., MALDI-ToF) for Molecular Weight and Compositional Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a powerful technique for the characterization of synthetic polymers, including polyesters derived from this compound. sigmaaldrich.comshimadzu.com This soft ionization method allows for the determination of absolute molecular weight distributions, the identification of end-groups, and the analysis of polymer composition with high precision. nih.govfrontiersin.org
In a typical MALDI-ToF analysis of a polyester synthesized from this compound and a dicarboxylic acid, the polymer sample is co-crystallized with a suitable matrix (e.g., trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile, DCTB) and a cationizing agent (e.g., sodium trifluoroacetate). frontiersin.orgescholarship.org The resulting mass spectrum displays a series of peaks, each corresponding to a specific polymer chain length (oligomer) ionized with a cation. The mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit.
For a polyester of this compound and, for example, adipic acid, the repeating unit would be (C₁₅H₂₆O₄). By analyzing the distribution of these peaks, key molecular weight parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be calculated. sigmaaldrich.com
Table 1: Representative MALDI-ToF Data for a Hypothetical Polyester of this compound and Adipic Acid
| Parameter | Value | Description |
| Mₙ ( g/mol ) | 8,500 | Number-average molecular weight |
| Mw ( g/mol ) | 12,750 | Weight-average molecular weight |
| PDI (Mw/Mₙ) | 1.5 | Polydispersity Index |
| Repeating Unit | C₁₅H₂₆O₄ | This compound + Adipic Acid |
| End Groups | -OH, -COOH | Hydroxyl and Carboxylic Acid |
This is a hypothetical data table created for illustrative purposes based on typical values for similar aliphatic polyesters.
Furthermore, high-resolution MALDI-ToF MS can provide detailed information about the chemical structure, including the nature of the end groups (e.g., hydroxyl, carboxyl) and the presence of any cyclic species or byproducts formed during polymerization. For high molecular weight polyesters, techniques such as on-plate alkaline degradation can be employed to reduce the polymer chains to oligomers more suitable for high-resolution analysis. nih.gov
Rheological Characterization of this compound-Derived Polymers
Rheology is the study of the flow and deformation of materials, and it provides critical information about the processing behavior and end-use performance of polymers. mdpi.com For polymers derived from this compound, rheological characterization can elucidate their viscoelastic properties in the molten state. Key parameters obtained from rheological measurements include viscosity, storage modulus (G'), and loss modulus (G'').
The viscosity of a polymer melt is a measure of its resistance to flow. For polyesters, viscosity is highly dependent on temperature and shear rate. At a constant temperature, many aliphatic polyesters exhibit shear-thinning behavior, where the viscosity decreases as the shear rate increases. researchgate.net This is an important consideration for processing techniques like injection molding and extrusion.
Dynamic mechanical analysis (DMA) performed in oscillatory mode provides information on the viscoelastic nature of the material. The storage modulus (G') represents the elastic component (energy stored), while the loss modulus (G'') represents the viscous component (energy dissipated as heat). researchgate.net The crossover point of G' and G'', where G' = G'', can be related to the characteristic relaxation time of the polymer chains.
Table 2: Representative Rheological Data for a Long-Chain Aliphatic Polyester at 160°C
| Angular Frequency (rad/s) | Complex Viscosity (η*) (Pa·s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| 0.1 | 5500 | 150 | 550 |
| 1 | 4800 | 800 | 4700 |
| 10 | 2500 | 5000 | 24000 |
| 100 | 800 | 20000 | 75000 |
This data is representative of a typical long-chain aliphatic polyester and is for illustrative purposes.
The rheological properties of this compound-derived polymers are influenced by factors such as molecular weight, molecular weight distribution, and the degree of branching. Higher molecular weight generally leads to higher viscosity and a more pronounced elastic response. mdpi.com
Microscopic Techniques for Nanoscale Morphology (e.g., Atomic Force Microscopy)
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of surface topography at the nanoscale. mdpi.comyoutube.com For semicrystalline polymers, such as polyesters derived from this compound, AFM is invaluable for characterizing their nanoscale morphology, including the arrangement of crystalline and amorphous regions. wiley.comresearchgate.net
AFM can be operated in various modes, such as tapping mode, to generate images of the polymer surface without causing significant damage. youtube.com These images can reveal features like crystalline lamellae, spherulites, and the intervening amorphous domains. The high resolution of AFM enables the measurement of lamellar thickness, which is a key parameter influencing the mechanical and thermal properties of the polymer. mdpi.comwiley.com
In addition to topographical imaging, AFM can also be used to probe local mechanical properties. mdpi.com Techniques such as force spectroscopy and nanoindentation can provide qualitative and quantitative information about the stiffness and adhesion of different phases within the polymer. For instance, the crystalline regions are typically stiffer than the amorphous regions.
Table 3: Nanoscale Morphological Features of a Semicrystalline Aliphatic Polyester Observed by AFM
| Feature | Typical Dimension | Description |
| Lamellar Thickness | 5 - 20 nm | Thickness of individual crystalline lamellae. |
| Interlamellar Spacing | 2 - 10 nm | Spacing between adjacent crystalline lamellae (amorphous region). |
| Spherulite Diameter | 1 - 50 µm | Radially grown crystalline structures. |
| Surface Roughness (Rq) | 1 - 15 nm | Root mean square roughness of the polymer surface. |
These values are typical for semicrystalline aliphatic polyesters and are provided for illustrative purposes.
AFM studies can also be performed at variable temperatures to observe morphological changes during processes like crystallization and melting in situ. wiley.comresearchgate.net This provides dynamic information about how the nanoscale structure of this compound-derived polymers evolves with thermal treatment.
Computational Chemistry and Theoretical Studies on 1,5 Nonanediol Systems
Molecular Modeling and Conformational Analysis of 1,5-Nonanediol
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a flexible molecule like this compound, a key application is conformational analysis, which studies the different spatial arrangements of atoms that can be achieved through rotation around single bonds. libretexts.org
The nine-carbon aliphatic chain of this compound provides significant conformational freedom. A crucial aspect of its structure is the potential for intramolecular hydrogen bonding between the two terminal hydroxyl groups. Theoretical studies on a range of α,ω-diols have shown that when the hydroxyl groups are separated by three or more carbon atoms, the formation of an internal hydrogen bond becomes favorable. nih.gov This interaction leads to pseudo-cyclic conformations. For diols such as 1,4-pentanediol, 1,5-pentanediol (B104693), and 1,6-hexanediol (B165255), the stability gained from this intramolecular hydrogen bond is comparable. nih.gov
In the case of this compound, the molecule can fold to bring the proton-donating hydroxyl group in proximity to the proton-accepting oxygen of the other hydroxyl group, forming a stable structure. The energy of this interaction can be estimated using methods like the molecular tailoring approach (MTA). nih.gov Computational methods such as ab initio calculations and Density Functional Theory (DFT) are used to optimize the geometry of these conformers and determine their relative energies. nih.gov The stability of these folded structures is a balance between the favorable hydrogen bond energy and the steric and torsional strain introduced into the alkyl chain. libretexts.org
The table below presents typical calculated parameters for an intramolecular hydrogen bond in a long-chain diol, which would be representative of the stable conformers of this compound.
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| H---O Distance (Å) | 1.8 - 2.2 | Indicates the strength of the hydrogen bond; shorter distances imply stronger bonds. |
| O-H---O Angle (°) | 140 - 170 | Measures the linearity of the hydrogen bond; angles closer to 180° indicate stronger, more ideal bonds. |
| Stabilization Energy (kcal/mol) | 2 - 5 | Quantifies the energetic favorability of the hydrogen-bonded conformer relative to an extended, non-bonded conformer. |
Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions at the electronic level. nih.govresearchgate.net DFT allows for the detailed study of reaction pathways, including the identification of transition states and the calculation of activation energies, providing a deeper understanding of reaction kinetics and selectivity. nih.gov For this compound, DFT can elucidate the mechanisms of its key reactions, such as esterification and oxidation.
Esterification: The reaction of this compound with a carboxylic acid to form a polyester (B1180765) is a cornerstone of its application. DFT studies can model the reaction mechanism, which typically proceeds via acid catalysis. Calculations can map the potential energy surface for the reaction, starting from the protonation of the carboxylic acid, followed by the nucleophilic attack of the diol's hydroxyl group, and subsequent dehydration steps. rsc.org The energy barriers for each step can be calculated, identifying the rate-determining step of the polymerization process. nih.govrsc.org
Oxidation: The selective oxidation of one or both hydroxyl groups of this compound is another important transformation. For long-chain terminal diols, oxidation can yield lactones (if one hydroxyl group is oxidized and cyclizes), hydroxy aldehydes, or dialdehydes, depending on the reagents and conditions. nih.govrsc.org DFT calculations can help rationalize the observed product selectivity. By modeling the interaction of the diol with the oxidant, researchers can compare the activation barriers for different reaction pathways, such as oxidation at a primary versus a secondary alcohol (if applicable) or stepwise oxidation to the dialdehyde. rsc.orgresearchgate.net
The following table summarizes typical parameters used in DFT calculations for studying reaction mechanisms involving alcohols and diols.
| Computational Parameter | Common Choice/Value | Purpose |
|---|---|---|
| Functional | B3LYP, M06-2X, ωB97X-D | Approximates the exchange-correlation energy, which is a key component of the total electronic energy. |
| Basis Set | 6-31G(d,p), 6-311++G(d,p), aug-cc-pVTZ | A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide higher accuracy. |
| Solvation Model | PCM, SMD | Accounts for the effect of the solvent on the reaction energetics, which can be significant. |
| Calculation Type | Geometry Optimization, Transition State Search, IRC | Used to find stable structures (reactants, products) and transition states, and to confirm the reaction path. |
Simulation of Polymerization Dynamics and Polymer Network Formation
While quantum chemistry is excellent for detailing individual reaction steps, molecular dynamics (MD) simulations are used to study the collective behavior of molecules over time, making them ideal for investigating polymerization dynamics and the formation of polymer networks. wpmucdn.comresearchgate.net MD simulations model a system of molecules (e.g., this compound and a diacid or diisocyanate) in a simulation box and calculate their trajectories over time by solving Newton's equations of motion. mdpi.com
To simulate the polymerization of this compound into a polyester or polyurethane, a reactive force field or a multi-scale modeling approach is often employed. cam.ac.uk The simulation starts with a mixture of monomers. As the simulation progresses, covalent bonds are formed between reactive groups when they come within a certain distance and orientation, mimicking the chemical reaction. This allows for the observation of chain growth, cross-linking (if multifunctional monomers are present), and the evolution of the polymer network structure in three dimensions. researchgate.nettue.nl
These simulations provide critical insights into:
Reaction Kinetics: By tracking the rate of bond formation, one can study the kinetics of polymerization.
Network Topology: The simulations reveal the structure of the resulting polymer, including chain length distribution, degree of branching, and the formation of cyclic defects.
Physical Properties: Once the polymer structure is formed, MD can be used to calculate macroscopic properties like glass transition temperature (Tg), density, and mechanical moduli, linking the monomer structure to the final material performance. mdpi.comacs.org
Below is a table of typical parameters for an atomistic MD simulation of a diol-based polymer system.
| Simulation Parameter | Typical Setting | Description |
|---|---|---|
| Force Field | OPLS-AA, PCFF, CHARMM | A set of equations and parameters that describes the potential energy of the system as a function of atomic coordinates. nasa.govacs.org |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature, mimicking laboratory conditions. |
| Temperature | 300 - 500 K | Set to the desired reaction or processing temperature. |
| Time Step | 1 - 2 fs | The interval between successive calculations of forces and positions. |
| Simulation Duration | 10 - 100 ns | The total time simulated, which must be long enough to observe the polymerization process and equilibrate the resulting structure. |
Predictive Modeling of Structure-Property Relationships in this compound-Based Materials
Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) studies, aims to create mathematical models that correlate the chemical structure of molecules with their macroscopic properties. researchgate.netacs.org This data-driven approach is invaluable for accelerating the design of new materials by allowing for the rapid screening of virtual compounds before undertaking costly and time-consuming synthesis and testing. rsc.orgbohrium.com
For materials based on this compound, the QSPR methodology involves several steps:
Data Collection: A dataset of polymers is compiled where both the chemical structure (based on the repeating monomer unit) and the property of interest (e.g., glass transition temperature, tensile strength, refractive index) are known. nih.govaip.org
Descriptor Calculation: The chemical structure of the polymer's repeating unit is converted into a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule, including its topology, geometry, and electronic properties. rsc.orgresearchgate.net
Model Building: Statistical or machine learning algorithms (such as multiple linear regression, artificial neural networks, or support vector machines) are used to find a mathematical relationship between the calculated descriptors and the experimental property. aip.orgresearchgate.net
Validation: The model's predictive power is rigorously tested using external datasets and statistical cross-validation techniques to ensure it is robust and not overfitted. nih.gov
The flexibility of the nine-carbon chain in this compound will significantly influence the descriptors related to shape and conformation, which in turn will affect properties like the glass transition temperature (Tg). ebrary.netnih.gov QSPR models can quantify this relationship, enabling the prediction of how modifications to the diol or co-monomer would alter the final properties of the polymer.
The following table lists common classes of molecular descriptors and the polymer properties they are often used to predict in QSPR models.
| Descriptor Class | Examples | Predicted Polymer Properties |
|---|---|---|
| Constitutional | Molecular weight, atom counts, bond counts | Density, Molar Volume |
| Topological | Wiener index, Kier & Hall connectivity indices | Glass Transition Temperature (Tg), Viscosity, Solubility Parameter researchgate.netresearchgate.net |
| Geometrical (3D) | Molecular surface area, molecular volume | Mechanical properties (e.g., modulus), Thermal conductivity |
| Quantum-Chemical | HOMO/LUMO energies, dipole moment | Refractive Index, Dielectric Constant acs.org |
Environmental Impact and Sustainability Considerations for 1,5 Nonanediol Chemistry
Biodegradation Pathways and Environmental Fate of 1,5-Nonanediol-Based Materials
The environmental fate of a chemical is determined by how it moves and what processes it undergoes in various environmental compartments like soil and water. For this compound and the materials derived from it, such as polyesters, biodegradability is a key factor in their environmental persistence.
Likely Biodegradation Pathways
While specific microbial degradation studies on this compound are not extensively detailed in publicly available literature, the metabolic pathways for similar long-chain aliphatic hydrocarbons are well-understood. Microorganisms typically degrade such linear molecules through a process of terminal oxidation followed by β-oxidation. researchgate.netnih.gov The likely pathway for this compound would involve:
Terminal Hydroxylation: Enzymes, such as monooxygenases, would oxidize one or both of the terminal alcohol groups of the diol to form the corresponding carboxylic acid.
β-Oxidation: The resulting dicarboxylic acid would then be shortened by two carbon units at a time through the β-oxidation spiral, a common metabolic process that generates acetyl-CoA. researchgate.net This acetyl-CoA can then enter the citric acid cycle for energy production within the microorganism.
The presence of two hydroxyl groups may allow for microbial attack from either end of the molecule, potentially increasing the rate of degradation compared to a monofunctional n-alkane.
Environmental Fate and Persistence
The persistence of this compound and its derivatives in the environment is evaluated through standardized testing protocols. Key environmental fate descriptors include:
Biodegradability: Standard tests like the OECD 301 series (A-F) are used to assess "ready biodegradability". unit.no A substance that passes these stringent tests is expected to degrade rapidly in the environment. For materials like polyesters, compostability is assessed using standards like ISO 14855, which measures the conversion of organic carbon to CO2 over a period of up to 180 days. nih.govmdpi.com
Bioaccumulation Potential: The octanol-water partition coefficient (log Kow) is an indicator of a chemical's tendency to accumulate in the fatty tissues of organisms. For similar short-chain diols like 2-methyl 1,3-propanediol (B51772), a low log Kow (-0.6) suggests a low potential for bioaccumulation. nih.govresearchgate.net
Mobility: The potential for a chemical to move through soil and into groundwater is indicated by its soil adsorption coefficient (Koc).
The following table summarizes the typical tests used to evaluate the environmental fate of chemicals and polymers.
| Parameter | Standard Test Method | Description |
| Ready Biodegradability | OECD 301 A-F | A series of stringent screening tests that measure ultimate biodegradation in an aerobic aqueous medium over 28 days. unit.no |
| Inherent Biodegradability | OECD 302 A-C | These tests use a higher concentration of microorganisms, providing a better chance for degradation to occur. A negative result may indicate persistence. unit.no |
| Biodegradation in Soil | ISO 17556 | Measures the ultimate aerobic biodegradability of plastic materials in soil by determining oxygen demand or the amount of carbon dioxide evolved. nih.gov |
| Biodegradation in Compost | ISO 14855 | Determines the ultimate aerobic biodegradability of plastic materials under controlled composting conditions. mdpi.com |
Life Cycle Assessment (LCA) Methodologies for Bio-based this compound Production
Life Cycle Assessment (LCA) is a standardized methodology for evaluating the environmental impacts of a product throughout its entire life cycle. For bio-based this compound, a "cradle-to-gate" LCA is often performed to quantify the impacts from agricultural feedstock production to the finished chemical at the factory gate.
The LCA process consists of four main phases:
Goal and Scope Definition: This phase defines the purpose of the study, the functional unit (e.g., 1 kg of this compound), and the system boundaries. For a bio-based product, the boundary typically includes feedstock cultivation (e.g., corn or sugarcane), transportation, conversion to sugars (e.g., glucose), fermentation/catalysis to produce the diol, and subsequent purification.
Life Cycle Inventory (LCI): This involves collecting data on all inputs (energy, raw materials, water) and outputs (emissions to air, water, and soil; waste) for each process within the system boundary. For example, an LCI for bio-based 1,3-propanediol (a similar diol) would include agricultural data on fertilizer and pesticide use, energy for corn milling, and inputs for the fermentation and purification stages.
Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. These impacts are categorized and quantified using established characterization models.
Interpretation: The results from the LCI and LCIA are analyzed to identify "hotspots"—the life cycle stages that contribute most significantly to the environmental impacts. For many bio-based chemicals, the agricultural stage (due to fertilizer use) and the energy-intensive purification stage are major contributors to impacts like eutrophication and non-renewable energy use.
The table below outlines common impact categories assessed in an LCA for a bio-based chemical.
| Impact Category | Description | Common Contributors in Bio-based Production |
| Global Warming Potential | Contribution to climate change, measured in kg CO2 eq. | Fossil fuel use in agriculture and processing; N2O emissions from fertilizers. |
| Acidification Potential | Contribution to acid rain, measured in kg SO2 eq. | Emissions from energy generation (e.g., NOx, SOx). |
| Eutrophication Potential | Enrichment of aquatic ecosystems with nutrients, measured in kg N eq. | Runoff of nitrogen and phosphorus fertilizers from fields. |
| Non-Renewable Energy Use | Consumption of fossil fuels, measured in MJ. | Energy for tractors, fertilizer production, fermentation, and distillation/purification. |
| Photochemical Ozone Creation | Formation of ground-level smog, measured in kg C2H4 eq. | Emissions of volatile organic compounds (VOCs). |
Contributions to Circular Economy Models and Sustainable Materials Management
The use of this compound, especially from renewable sources, aligns with the principles of a circular economy and sustainable materials management (SMM).
Sustainable Materials Management (SMM)
SMM is an approach that seeks to use and reuse materials more productively over their entire life cycles. frontiersin.org It involves considering the full environmental impacts from raw material extraction to end-of-life. Bio-based this compound contributes to SMM by:
Using Renewable Resources: Shifting from fossil-based feedstocks to biomass reduces dependence on finite resources.
Reducing Environmental Impacts: By examining the entire life cycle, opportunities can be found to reduce energy consumption, waste, and the use of toxic chemicals. frontiersin.org
Designing for End-of-Life: this compound can be used as a monomer to create polymers that are designed for biodegradability or chemical recycling, providing sustainable end-of-life options.
Circular Economy Models
A circular economy aims to eliminate waste and keep materials in use for as long as possible. This compound can contribute to this model in several ways:
Bio-based Sourcing (Biological Cycle): As a bio-based chemical, it is part of the biological cycle. Materials made from it can be designed to biodegrade, returning nutrients to the soil.
Chemical Recycling (Technical Cycle): this compound can be used to produce polymers like polyesters. These polymers can potentially be designed for chemical recycling, where the polymer is broken down back into its constituent monomers (including this compound). mdpi.com This recovered monomer could then be used to produce new, virgin-quality polymer, creating a closed-loop system. This process avoids the downcycling often associated with mechanical recycling. mdpi.com
The integration of this compound into the production of durable or recyclable materials supports the transition from a linear "take-make-dispose" model to a more sustainable, circular one.
Emerging Research Frontiers and Future Perspectives
Exploration of Novel Synthetic Approaches and Catalytic Systems for 1,5-Nonanediol
The industrial viability of this compound hinges on the development of efficient, sustainable, and economically competitive synthetic routes. Current research is moving away from petrochemical-based processes to leverage renewable biomass as a primary feedstock. Future advancements are anticipated to focus on two main strategies: biocatalysis and advanced heterogeneous catalysis.
Biocatalytic Routes: The biosynthesis of medium- to long-chain α,ω-diols from renewable fatty acids represents a promising frontier. mdpi.com This approach utilizes engineered microorganisms to convert fatty acids or their derivatives into diols with high specificity under mild conditions. One potential pathway involves a multi-enzyme cascade within a microbial host like E. coli. For instance, a cytochrome P450 monooxygenase could introduce a hydroxyl group at the omega (ω) position of a C9 fatty acid, followed by the reduction of the carboxylic acid group by a carboxylic acid reductase (CAR) and endogenous aldehyde reductases to yield the diol. mdpi.com This biological route offers advantages in terms of reduced energy consumption and avoidance of hazardous chemical reagents. mdpi.com
Advanced Heterogeneous Catalysis: Catalytic conversion of biomass-derived molecules is another critical research area. Long-chain α,ω-diols can be accessed from renewable fatty acid methyl esters through a tandem self-metathesis and ester hydrogenation process. rsc.org For a C9 diol like this compound, a potential pathway could involve the catalytic hydrodeoxygenation (HDO) of specific oxygenated precursors derived from plant oils, such as oleic acid. uu.nlaalto.firesearchgate.net This process typically involves multifunctional catalysts that can facilitate C-O bond cleavage while preserving the C-C backbone.
Key challenges in this area include designing catalysts with high selectivity to prevent over-reduction to alkanes and developing systems that are robust and resistant to deactivation. researchgate.net Noble metals (e.g., Pt, Pd, Ru) and transition metals (e.g., Ni, Co) on various supports (e.g., Al2O3, zeolites, carbon) are being investigated for their deoxygenation capabilities. mdpi.comnih.govresearchgate.net The precise control of reaction conditions—temperature, pressure, and solvent—is crucial for maximizing diol yield.
Below is a table summarizing potential renewable feedstocks and the corresponding catalytic systems being explored for the synthesis of this compound and similar long-chain diols.
| Feedstock Category | Potential Precursor | Catalytic System / Route | Key Research Objective |
| Plant Oils / Fatty Acids | C9 Carboxylic Acids (e.g., Azelaic Acid) | Heterogeneous Catalysis (e.g., Ru/C, Rh/ZrO2) | Selective reduction of carboxylic acid groups without C-C cleavage. |
| Plant Oils / Fatty Acids | Unsaturated Fatty Acids (e.g., Oleic Acid) | Tandem Metathesis-Hydrogenation | Controlled cleavage and reduction to yield specific chain-length diols. rsc.org |
| Engineered Biomass | C9 ω-Hydroxy Fatty Acids | Biocatalysis (Engineered E. coli) with CAR | Optimization of enzyme expression and cofactor regeneration for high yields. mdpi.com |
| Lignocellulose | Furfural-derived intermediates | Multi-step Chemo-catalysis | Development of novel reaction pathways to elongate the C5 furan (B31954) ring to a C9 chain before hydrogenolysis. shokubai.orgrsc.org |
Integration of this compound into Advanced Supramolecular Architectures and Responsive Materials
Supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds. Responsive or "smart" materials can change their properties in response to external stimuli like temperature, pH, or light. mdpi.com The unique structure of this compound makes it a compelling candidate for designing such advanced materials.
The two terminal hydroxyl groups of this compound are ideal for forming strong, directional hydrogen bonds, which are fundamental to creating self-assembling and self-healing materials. researchgate.net By incorporating this compound into a polymer backbone, these hydroxyl groups can act as programmable recognition sites, enabling the polymer chains to organize into ordered supramolecular structures.
The flexible nine-carbon aliphatic chain is expected to play a crucial role in tuning the properties of these materials. In block copolymers, the C9 segment can form distinct hydrophobic domains, leading to microphase separation. This morphology could be harnessed to create nanostructured materials that respond to solvents or temperature. aalto.fi For example, in an aqueous environment, polymers containing this compound could form micelles or vesicles that encapsulate guest molecules, with the potential for controlled release triggered by an external stimulus.
Future research in this domain will likely explore:
Self-Healing Polymers: Integrating this compound into polyurethane or polyester (B1180765) networks where the hydrogen bonding capacity of the hydroxyl groups can facilitate the reversible formation of cross-links, allowing the material to repair damage.
Shape-Memory Polymers: Using the C9 aliphatic chain to control the crystallization and melting behavior of polymer segments, which is a key mechanism for programming shape-memory effects.
Stimuli-Responsive Gels: Creating hydrogels or organogels where the solubility and swelling behavior are finely tuned by the hydrophobic C9 chain, making them responsive to changes in temperature or solvent composition.
Design of Next-Generation Sustainable Materials with Tailored Functionality and Performance
This compound is a promising bio-based building block for synthesizing high-performance polymers like polyesters and polyurethanes, reducing the reliance on petrochemical feedstocks. mdpi.comresearchgate.net The specific length of the diol's carbon chain is a critical design parameter that allows for the precise tailoring of the final material's properties.
In polyesters, synthesized through polycondensation with dicarboxylic acids, the length of the diol monomer directly influences the polymer's thermal and mechanical characteristics. researchgate.net Generally, increasing the length of the flexible aliphatic diol chain leads to several predictable changes:
Lower Glass Transition Temperature (Tg): The increased flexibility and mobility of the polymer chains result in a lower Tg, making the material softer and more rubbery at room temperature. nih.govmdpi.com
Modified Crystallinity and Melting Temperature (Tm): While longer chains provide more mobility, which can facilitate crystallization, the resulting melting points often decrease compared to polymers made with shorter, more rigid diols. researchgate.netnih.gov
Enhanced Flexibility and Elongation: The longer C9 segment increases the distance between ester groups, reducing chain stiffness and leading to materials with higher elongation at break and lower tensile strength. nih.gov
Similarly, in polyurethanes, this compound can be used as a chain extender or as part of a polyester polyol soft segment. Its incorporation would increase the flexibility and hydrophobicity of the polymer, impacting properties such as elasticity, water resistance, and thermal stability. researchgate.netresearchgate.net
The table below illustrates the general effect of increasing diol chain length on key polymer properties, providing a basis for predicting the performance of this compound-based materials.
| Polymer Property | Effect of Increasing Aliphatic Diol Chain Length | Predicted Impact of this compound (C9) |
| Glass Transition Temp. (Tg) | Decreases nih.govmdpi.com | Low Tg, resulting in flexible materials. |
| Melting Temperature (Tm) | Generally Decreases researchgate.net | Lower Tm compared to polyesters from C4 or C6 diols. |
| Crystallinity | Can increase due to higher chain mobility researchgate.net | Moderate to high crystallinity, depending on the co-monomer. |
| Tensile Strength | Decreases nih.gov | Lower stiffness and strength, suitable for elastomers. |
| Elongation at Break | Increases nih.gov | High flexibility and extensibility. |
| Hydrophobicity | Increases | Enhanced water resistance. |
By strategically combining this compound with other bio-based monomers, such as furan-dicarboxylic acid (FDCA) or succinic acid, a new generation of fully sustainable polyesters with a wide range of tailored properties can be developed for applications in packaging, textiles, and specialty elastomers.
Scale-Up Considerations and Process Intensification for Industrial Relevance of this compound Production
Translating promising laboratory-scale synthesis of this compound into an industrially relevant and economically viable process requires overcoming significant scale-up and process intensification challenges. The pathway from biomass to purified diol involves multiple unit operations, each with its own set of complexities. energy.govsci-hub.box Drawing from experiences with similar bio-based chemicals like 1,4-butanediol (B3395766) and 1,5-pentanediol (B104693), several key areas will demand focused research and development. sci-hub.boxresearchgate.net
Key Scale-Up Challenges:
Feedstock Pre-treatment and Logistics: Ensuring a consistent and high-purity supply of biomass-derived intermediates (e.g., fatty acids, furfural (B47365) derivatives) is crucial. This involves efficient fractionation of lignocellulose or purification of plant oils. energy.gov
Catalyst Performance and Lifetime: The catalysts used in hydrogenation and hydrogenolysis must maintain high activity and selectivity over extended periods. Deactivation due to coking, leaching, or poisoning is a major concern that requires the development of robust catalytic materials and regeneration strategies. researchgate.net
Reaction Engineering: Transitioning from batch reactors to continuous flow systems is essential for large-scale production. This requires careful design of reactors (e.g., fixed-bed, trickle-bed) to manage heat transfer from highly exothermic hydrogenation reactions and to ensure efficient mass transfer between gas (hydrogen), liquid, and solid catalyst phases.
Downstream Processing and Purification: Separating the diol from the reaction mixture—which may contain water, solvents, unreacted starting materials, and byproducts—is often energy-intensive. nrel.gov Given the high boiling point and water solubility of diols, techniques like multi-stage distillation or solvent extraction will need to be optimized.
Process Intensification Strategies: Process intensification aims to develop smaller, more efficient, and more sustainable manufacturing processes. mdpi.com For this compound production, this could involve:
Integrated Catalytic Systems: Combining multiple reaction steps into a single reactor (a "one-pot" process) to reduce capital costs and simplify operations. For example, developing a catalyst that can perform both dehydration and hydrogenation sequentially.
Reactive Separation: Using techniques like reactive distillation where the reaction and separation occur in the same unit, continuously removing products to shift the equilibrium and improve yield.
Advanced Reactor Designs: Employing microreactors or modular chemical process intensification to improve heat and mass transfer, enhance safety, and allow for more flexible production scales. scirp.org
The following table summarizes the primary challenges and potential intensification strategies for the industrial production of this compound.
| Challenge Area | Specific Issue | Potential Process Intensification Strategy |
| Catalysis | Catalyst deactivation and separation. | Development of magnetic nanocatalysts for easy recovery; catalyst regeneration in-situ. |
| Reaction | Poor heat management in exothermic reactions; mass transfer limitations. | Use of microchannel or structured reactors for superior heat/mass transfer; loop reactors for better mixing. |
| Separation | High energy cost for diol purification (e.g., distillation). | Membrane-based separations (pervaporation) to remove water; reactive extraction. nrel.gov |
| Integration | Multiple discrete process steps leading to high capital cost. | Combining reaction and separation units; creating tandem catalytic processes in a single reactor. rsc.org |
Ultimately, a thorough techno-economic analysis (TEA) will be required to evaluate the commercial feasibility of any proposed production route, comparing capital and operating costs against market value to guide future research and development efforts. researchgate.netosti.gov
Q & A
Q. What are the critical factors in designing a synthesis protocol for 1,5-Nonanediol?
Key considerations include solvent selection (polar aprotic solvents for hydroxyl group reactivity), temperature control (boiling point of ~512 K ±7, requiring precise distillation setups ), and catalyst optimization (acidic or enzymatic conditions for diol formation). Post-synthesis purification via fractional crystallization or vacuum distillation is essential to minimize impurities, as residual monomers can skew downstream applications like polymer synthesis .
Q. What safety protocols are mandatory for handling this compound in laboratory settings?
Adhere to GHS hazard classifications: acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Use PPE (nitrile gloves, lab coats, safety goggles) and work in fume hoods to avoid inhalation. Emergency measures include rinsing eyes with water for ≥15 minutes and immediate medical consultation for ingestion .
Q. How should this compound be stored to ensure long-term stability?
Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C, away from oxidizers and heat sources. Degradation products may form if exposed to humidity or light, necessitating periodic FT-IR or NMR checks for structural integrity .
Q. Which analytical methods are recommended for purity assessment and structural confirmation?
Gas chromatography (GC) with flame ionization detection (retention time ~9.45 min under standardized conditions ), complemented by NMR (¹H and ¹³C for hydroxyl group integration) and mass spectrometry (m/z 160.25 for molecular ion peak validation ). Differential scanning calorimetry (DSC) can verify melting behavior (Tfus ~248 K ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound?
Discrepancies in values like entropy of fusion (ΔfusS = 63.4 J/mol·K vs. other studies) may arise from impurities or calibration errors. Cross-validate using multiple techniques (e.g., adiabatic calorimetry and DSC) and report purity levels (≥99% by GC). Collaborate with independent labs to replicate findings, addressing instrumental biases .
Q. What mechanistic insights explain this compound’s reactivity in polyester synthesis?
The nine-carbon chain and terminal hydroxyl groups favor esterification kinetics, with steric hindrance lower than shorter diols (e.g., 1,5-pentanediol). Kinetic studies using in-situ IR spectroscopy reveal that reaction rates peak at 120–140°C, with Arrhenius activation energies (~45 kJ/mol) influenced by solvent polarity .
Q. How should conflicting toxicity data from in vitro and in vivo studies be interpreted?
Disparities may stem from metabolic pathways (e.g., hepatic oxidation in mammals vs. microbial degradation in vitro). Conduct dose-response assays across models (e.g., rodent hepatocytes vs. human cell lines) and analyze metabolites via LC-MS. Reference OECD guidelines for harmonizing test conditions .
Q. What solvent systems optimize this compound’s solubility for catalytic hydrogenation studies?
Binary mixtures (e.g., water/ethanol at 3:1 v/v) enhance solubility (≥200 mg/mL at 25°C) while maintaining catalyst (e.g., Pd/C) activity. Solvent polarity indices should align with Hildebrand parameters (δ ~24 MPa¹/²) to prevent phase separation during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
